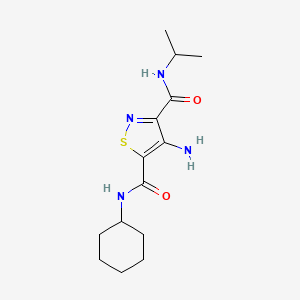

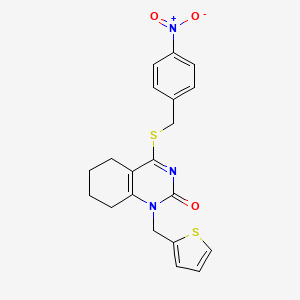

4-amino-N~5~-cyclohexyl-N~3~-isopropylisothiazole-3,5-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-amino-N~5~-cyclohexyl-N~3~-isopropylisothiazole-3,5-dicarboxamide (known as AITC) is a compound that has been extensively researched for its potential therapeutic properties. AITC is a member of the class of isothiazole compounds that have been shown to have various biological activities.

科学的研究の応用

Heterocyclic Synthesis and Antibacterial Activity

This compound is involved in heterocyclic synthesis, where its derivatives are studied for their potential as antibiotics and for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ahmed (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives through reactions involving carboxamide with various reagents to yield pyrimidinone derivatives, which were then evaluated for their biological activities (Ahmed, 2007).

Enaminone Synthesis

Enaminones, closely related to the chemical structure of interest, are synthesized through various processes, including N-methylation and Bts (N-Benzothiazole-2-sulfonyl)-protected amino acid chlorides. Vedejs and Kongkittingam (2000) reported on the efficient coupling and methylation steps in the synthesis of hindered cyclosporin tetrapeptide subunits, highlighting a synthesis route that avoids the need for chromatography and allows for purification by simple extraction (Vedejs & Kongkittingam, 2000).

Antimicrobial and Anticancer Activities

The application of related compounds in antimicrobial and anticancer research is significant. Murlykina et al. (2017) explored the antibacterial activity of heterocycles obtained from aminoazoles in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions, noting a moderate increase in biomass for Gram-positive strains, indicating potential antimicrobial effects (Murlykina et al., 2017). Additionally, Hassan, Hafez, and Osman (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells to assess their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).

Synthesis Techniques and Chemical Analysis

Research also focuses on the synthesis techniques and structural analysis of these compounds. For example, Kaur et al. (2013) described the crystal structure of amicarbazone, a compound with similarities to 4-amino-N5-cyclohexyl-N3-isopropylisothiazole-3,5-dicarboxamide, emphasizing the role of hydrogen bonding in determining molecular orientation and crystal packing (Kaur et al., 2013).

特性

IUPAC Name |

4-amino-5-N-cyclohexyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-8(2)16-13(19)11-10(15)12(21-18-11)14(20)17-9-6-4-3-5-7-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQASHQPQVQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1-(4-chlorophenyl)urea](/img/structure/B2923093.png)

![1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2923095.png)

![5-[2-(allyloxy)-5-chlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2923105.png)

![N-(4-acetylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2923111.png)

![2-[(3-Methyloxetan-3-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2923112.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2923113.png)